2-{3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}acetonitrile
Overview
Description
2-{3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}acetonitrile is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Mechanism of Action
Target of Action
The compound, also known as 2-[5-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]acetonitrile, is a derivative of 1,2,4-triazole . The 1,2,4-triazole derivatives are known to exhibit a variety of promising biological properties, including antibacterial, antituberculosis, antiviral, and anticancer properties . .
Mode of Action
It’s worth noting that many drugs based on 1,2,4-triazole are in clinical use for the treatment of various diseases, such as antifungals (fluconazole, itraconazole, and voriconazole) and antivirals (rifavirin) . These drugs typically work by inhibiting a specific enzyme in the pathogen, thereby disrupting its growth or replication .
Biochemical Pathways
For instance, 1,2,4-triazole derivatives like fluconazole inhibit the enzyme lanosterol 14α-demethylase involved in the biosynthesis of ergosterol, a key component of fungal cell membranes .
Result of Action
Based on the known effects of similar 1,2,4-triazole derivatives, it may result in the disruption of essential biochemical pathways in the target organism, leading to its death or inhibition of growth .
Biochemical Analysis
Biochemical Properties
2-{3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}acetonitrile plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. This compound has been shown to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved. For instance, it interacts with cytochrome P450 enzymes, which are essential for the metabolism of various substrates. The nature of these interactions involves binding to the active site of the enzyme, leading to inhibition of its activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules. This compound binds to the active sites of enzymes, leading to their inhibition. It also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in critical cellular processes, such as cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory effects on enzymes. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while at higher doses, it can cause significant toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. High doses of this compound have been associated with liver and kidney toxicity, as well as alterations in hematological parameters .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of xenobiotics. This compound affects metabolic flux by inhibiting key enzymes, leading to changes in the levels of metabolites. Additionally, it interacts with cofactors that are essential for enzyme activity, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes by active transport mechanisms and is distributed to various tissues, including the liver and kidneys. The localization and accumulation of this compound within cells are influenced by its interactions with binding proteins, which facilitate its transport to specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments within the cell, such as the mitochondria and endoplasmic reticulum, by targeting signals and post-translational modifications. The localization of this compound within these organelles influences its interactions with enzymes and other biomolecules, thereby affecting its biochemical and cellular effects .
Preparation Methods
The synthesis of 2-{3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}acetonitrile typically involves the reaction of 2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol in absolute ethanol in the presence of triethylamine as a catalyst . This reaction yields the desired compound with a good yield of 73% . The structure of the synthesized compound is confirmed using X-ray single crystal diffraction and spectral analyses such as NMR and IR .
Chemical Reactions Analysis
2-{3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be modified with different substituents.
Condensation: It can participate in condensation reactions to form larger heterocyclic systems.
Scientific Research Applications
2-{3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
2-{3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}acetonitrile can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
2,4-Dichlorophenoxybutyric acid: Another herbicide with similar applications.
2,4-Dichlorophenoxypropionic acid: Known for its use in agricultural settings.
The uniqueness of this compound lies in its triazole ring, which imparts distinct biological activities and chemical reactivity compared to other phenoxy derivatives.
Properties
IUPAC Name |
2-[5-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4O/c12-7-1-2-9(8(13)5-7)18-6-11-15-10(3-4-14)16-17-11/h1-2,5H,3,6H2,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWRFVAJWHHNAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=NC(=NN2)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001170515 | |
Record name | 5-[(2,4-Dichlorophenoxy)methyl]-1H-1,2,4-triazole-3-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001170515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338395-57-6 | |
Record name | 5-[(2,4-Dichlorophenoxy)methyl]-1H-1,2,4-triazole-3-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338395-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(2,4-Dichlorophenoxy)methyl]-1H-1,2,4-triazole-3-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001170515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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